Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate

Physicochemical property profiling CNS drug-likeness ADME prediction

tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 1503686-08-5; molecular formula C₁₁H₁₇N₃O₃; MW 239.27 g/mol) is a bifunctional heterocyclic building block comprising a tetrahydroisoxazolo[4,3-c]pyridine core, a Boc‑protected 5‑amine, and a free 3‑amino group on the isoxazole ring. The scaffold is a key intermediate for synthesizing ligands targeting the GABA A α5 receptor, KCNQ2/3 ion channels, and HBV capsid assembly, as documented in multiple patent families.

Molecular Formula C11H17N3O3
Molecular Weight 239.275
CAS No. 1503686-08-5
Cat. No. B2372249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate
CAS1503686-08-5
Molecular FormulaC11H17N3O3
Molecular Weight239.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=NOC(=C2C1)N
InChIInChI=1S/C11H17N3O3/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)9(12)17-13-8/h4-6,12H2,1-3H3
InChIKeyUMCMJZBNRDJVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 1503686-08-5) — Procurement-Relevant Identity and Scaffold Overview


tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 1503686-08-5; molecular formula C₁₁H₁₇N₃O₃; MW 239.27 g/mol) is a bifunctional heterocyclic building block comprising a tetrahydroisoxazolo[4,3-c]pyridine core, a Boc‑protected 5‑amine, and a free 3‑amino group on the isoxazole ring [1]. The scaffold is a key intermediate for synthesizing ligands targeting the GABA A α5 receptor, KCNQ2/3 ion channels, and HBV capsid assembly, as documented in multiple patent families [2][3][4].

Why Generic Replacement of tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate Risks Program Failure


Generic substitution within the tetrahydroisoxazolo[4,3-c]pyridine class is precluded by three structural features that individually and cooperatively govern biological target engagement: (i) the free 3‑amino group is essential for GABA A α5 inverse agonism and KCNQ2/3 modulation, and its absence or acylation ablates activity [1][2]; (ii) the Boc protecting group at the 5‑position permits orthogonal deprotection under mild acidic conditions (TFA/DCM) that leaves the acid‑sensitive isoxazole N–O bond intact, a selectivity not available with N‑benzyl or N‑methyl congeners [3]; and (iii) the [4,3‑c] ring fusion geometry directs a spatial presentation of the 3‑amino and 5‑substituents that is distinct from [4,5‑c] regioisomers, leading to divergent receptor‑subtype selectivity . Consequently, procurement of any close analog without verifying the simultaneous presence of the 3‑amino group, the Boc protecting group, and the [4,3‑c] fusion introduces a high risk of inactive or mis‑profiled lead matter.

Quantitative Differential Evidence for tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate vs. Key Comparators


LogP 1.55 and TPSA 81.59 vs. Unsubstituted Parent (LogP 0.32, TPSA 38.06) — 5-Fold Lipophilicity Increase Moves the Scaffold into CNS Drug-Like Space

The target compound exhibits computed LogP = 1.55 and topological polar surface area (TPSA) = 81.59 Ų . Its closest unsubstituted congener, 4,5,6,7‑tetrahydroisoxazolo[4,3‑c]pyridine (CAS 1000303‑67‑2), shows LogP = 0.32 and TPSA = 38.06 Ų . The 4.8‑fold higher LogP reflects the contribution of the Boc‑carbamate and 3‑amino groups, placing the target compound within the CNS drug‑like LogP window (1–3) while maintaining TPSA below the 90 Ų threshold commonly associated with passive blood‑brain barrier permeation. The unsubstituted scaffold falls outside this range and is substantially less lipophilic.

Physicochemical property profiling CNS drug-likeness ADME prediction Building block selection

ISO-Certified ≥95% Purity with Traceable Certificate of Analysis vs. N-Benzyl Analog's Potential Pd Contamination Risk

The target compound is supplied at ≥95% purity (HPLC) by multiple ISO‑certified vendors, including Fluorochem, AKSci, Chemscene, and MolCore, each providing a traceable Certificate of Analysis . The closest N‑protected alternative, 5‑benzyl‑4,5,6,7‑tetrahydroisoxazolo[4,3‑c]pyridin‑3‑amine (CAS 61082‑53‑9), is offered at 97% purity but is synthesized via routes that may employ Pd‑catalyzed hydrogenolysis, introducing a quantifiable risk of residual heavy‑metal contamination . For programs operating under cGMP or preparing regulatory‑facing impurity profiles, the Boc‑protected compound's synthetic route avoids catalytic hydrogenation steps, reducing the metal impurity burden.

Quality assurance cGMP intermediate procurement Vendor qualification Pharmaceutical development

Boc Orthogonal Protection Enables Selective 5‑Amine Deprotection (TFA/DCM, 1–2 h, rt) Without Isoxazole N–O Bond Scission

Boc deprotection of the target compound proceeds quantitatively using TFA/DCM (1:4 to 1:1 v/v) at room temperature over 1–2 hours, selectively liberating the 5‑amine while leaving the isoxazole N–O bond intact [1]. In contrast, the N‑benzyl analog (CAS 61082‑53‑9) requires hydrogenolysis (H₂, Pd/C, 1–4 atm) or strongly acidic conditions (HBr/AcOH, reflux) that carry a demonstrated risk of reducing the isoxazole N–O bond to the corresponding β‑amino enone, leading to scaffold degradation [2]. The N‑methyl analog (CAS 1512489‑13‑2) requires demethylation with BBr₃ or strong nucleophiles, conditions incompatible with many functional groups used in parallel medicinal chemistry [2]. The Boc strategy is uniquely compatible with Fmoc‑based solid‑phase peptide synthesis and multi‑step sequences requiring orthogonal deprotection.

Protecting group strategy Orthogonal synthesis Multi‑step medicinal chemistry Solid‑phase synthesis

[4,3‑c] Ring Fusion Geometry Directs GABA A α5 Inverse Agonism and KCNQ2/3 Modulation — Distinct from [4,5‑c] Isomers

The [4,3‑c] ring fusion in the tetrahydroisoxazolopyridine series presents the 3‑amino and 5‑substituent vectors at a specific angular relationship that is decisive for binding to GABA A α5 (inverse agonism) and KCNQ2/3 (positive modulation) [1][2]. Isomeric [4,5‑c] scaffolds (e.g., ethyl 4,5,6,7‑tetrahydroisoxazolo[4,5‑c]pyridine‑3‑carboxylate, CAS 912330‑17‑7) project substituents along different trajectories, and patent structure‑activity relationship (SAR) data indicate that the [4,5‑c] isomers show altered GABA A receptor subtype selectivity, with some series shifting toward α1/α2 activity [3]. Synthesis of the [4,3‑c] core requires precise regiochemical control to suppress [5,4‑c] and [4,5‑c] by‑products; the target compound is supplied with confirmed [4,3‑c] regiochemistry [3].

Receptor subtype selectivity Pharmacophore geometry CNS target engagement Isomeric purity

Evidence‑Linked Application Scenarios for tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate


CNS Drug Discovery: GABA A α5 Inverse Agonist Lead Optimization

The [4,3‑c] ring fusion geometry and free 3‑amino group make this building block a direct precursor to the isoxazole‑pyridine series claimed as GABA A α5 inverse agonists for cognitive enhancement and Alzheimer's disease [1]. The Boc protecting group allows late‑stage 5‑amine deprotection and subsequent diversification after the 3‑amino group has been elaborated into the target pharmacophore. The LogP of 1.55 positions the resulting analogs within the CNS drug‑like space, a feature absent in the unsubstituted parent scaffold (LogP 0.32). Programs targeting GABA A α5 should prioritize this compound over the [4,5‑c] isomer or N‑benzyl analog to maintain alignment with published pharmacophore models and avoid isomeric mis‑profiling.

Pain Therapeutics: KCNQ2/3 Positive Modulator Development

Patents from Gruenenthal GmbH explicitly describe 3‑aminoisoxazolopyridines as KCNQ2/3 modulators for neuropathic pain [2]. The target compound's 3‑amino group enables direct conversion to amide, sulfonamide, and urea derivatives—the three most common chemotypes in the KCNQ2/3 patent landscape—without additional protection/deprotection steps. The orthogonal Boc protection at the 5‑position permits independent exploration of the 5‑amine vector after the 3‑position SAR has been established, enabling efficient two‑dimensional library synthesis.

Antiviral Drug Development: HBV Capsid Assembly Modulator Synthesis

The tetrahydroisoxazolo[4,3‑c]pyridine core is the scaffold of a novel class of anti‑HBV capsid assembly modulators described in EP3712139A4 [3]. The 3‑amino group in the target compound serves as the attachment point for the aryl/heteroaryl substituents that drive capsid binding. ISO‑certified purity (≥95%) and traceable quality documentation support use in cGMP‑aligned intermediate supply chains, while the confirmed [4,3‑c] regiochemistry ensures fidelity to the pharmacophore geometry required for disrupting HBV nucleocapsid assembly.

Parallel Library Synthesis: Two‑Dimensional SAR via Sequential 3‑Amino Acylation and 5‑Amine Boc Deprotection/Diversification

The orthogonal reactivity of the 3‑amino group (free) and 5‑amine (Boc‑protected) enables a sequential diversification workflow: first, the 3‑amino group is elaborated via amide coupling, sulfonylation, or urea formation (typical isolated yields >85%); second, the Boc group is removed with TFA/DCM (1:1, rt, 1–2 h) to liberate the 5‑amine for a second round of diversification . This two‑dimensional SAR strategy cannot be executed with the N‑benzyl analog (requires orthogonal hydrogenolysis) or the N‑methyl analog (requires harsh demethylation), making the target compound the preferred building block for parallel medicinal chemistry libraries.

Quote Request

Request a Quote for tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.